
4,6-Dihydroxy-2-methylpyrimidine
Overview
Description
4,6-Dihydroxy-2-methylpyrimidine is an organic compound that belongs to the pyrimidine family. It is a white to yellow crystalline substance with a faint aniline odor . This compound is known for its biological activity and serves as a precursor to various important compounds, including anticancer agents, antihypertensive medicines, and high-energy density materials .
Mechanism of Action
Target of Action
4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a derivative of pyrimidines, which are known as biologically active compounds . It has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate . DHMP serves as a precursor to many important compounds, which include those known to be active as anticancer agents . It can also react with active oxygen free radicals, forming stable free radical products, thereby protecting cells from oxidative damage .
Mode of Action
The mode of action of DHMP involves its interaction with active oxygen free radicals. These radicals are highly active molecules that can cause cellular oxidative damage and diseases such as inflammation, aging, and cancer when produced in the body . DHMP can react with these active oxygen free radicals and form stable free radical products . This reaction helps to neutralize the harmful effects of the free radicals, thereby protecting cells from oxidative damage .
Biochemical Pathways
The biochemical pathways affected by DHMP primarily involve the neutralization of active oxygen free radicals. By reacting with these radicals, DHMP can prevent the oxidative damage they could cause to cells . This action is particularly important in the context of diseases such as inflammation, aging, and cancer, where oxidative damage plays a significant role .
Pharmacokinetics
It’s worth noting that the compound’s solubility in different solvents can influence its bioavailability .
Result of Action
The primary result of DHMP’s action is the protection of cells from oxidative damage. By reacting with active oxygen free radicals, DHMP forms stable free radical products . This reaction neutralizes the harmful effects of the free radicals, thereby preventing them from causing oxidative damage to cells .
Action Environment
The action of DHMP can be influenced by various environmental factors. For instance, the compound’s interaction with active oxygen free radicals can be affected by the presence of other chemicals in the environment . Additionally, the compound’s solubility in different solvents can influence its bioavailability and, consequently, its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dihydroxy-2-methylpyrimidine can be synthesized through the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . Another method involves adding sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice-bath conditions, followed by heating the mixture to 18-25°C and reacting for 3-5 hours . The product is then isolated by adjusting the pH to 1-2 and filtering, washing, and drying the resulting white solid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process chemistry has been studied using various alcohols, alkoxides, and reaction periods to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It undergoes substitution reactions, such as diazo coupling reactions to form azo dyes.
Common Reagents and Conditions
Common reagents used in these reactions include diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole for diazo coupling reactions . The conditions for these reactions often involve solvents like chloroform and glacial acetic acid, and the reactions are typically carried out at controlled temperatures .
Major Products Formed
Major products formed from these reactions include various azo dyes, which are important in the textile industry . Other products include derivatives used in the development of anticancer agents and antihypertensive medicines .
Scientific Research Applications
4,6-Dihydroxy-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a precursor to many important compounds, including explosives and high-energy density materials.
Medicine: It is a key intermediate in the synthesis of anticancer agents and antihypertensive medicines.
Industry: It is used in the production of azo dyes for the textile industry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-Dihydroxy-2-methylpyrimidine include:
4,6-Dichloro-2-methyl-5-nitropyridine: Used in the development of antihypertensive medicines.
1,1-Diamino-2,2-dinitroethylene: An explosive material.
Hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone: A high-energy density material.
Uniqueness
What sets this compound apart from these similar compounds is its versatility and wide range of applications. It serves as a precursor to various biologically active compounds and has significant industrial applications, particularly in the production of azo dyes .
Properties
IUPAC Name |
4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGVKFIQZZFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193507 | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-22-5, 40497-30-1 | |
| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-dihydroxy-2-methylpyrimidine in different industries?
A: this compound serves as a crucial precursor in the synthesis of various compounds with applications in both pharmaceutical and explosive industries. []
Q2: How is this compound typically synthesized?
A: The synthesis of this compound commonly involves the condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. [] This process can be optimized by exploring different alcohols, alkoxides, and reaction times. []
Q3: Can you elaborate on the use of this compound in the pharmaceutical industry?
A: this compound is a key intermediate in the synthesis of the anticancer drug dasatinib. [] It is also used to synthesize radiolabeled moxonidine, an antihypertensive compound. This synthesis involves a multi-step process including nitration, chlorination, hydrogenation, coupling, and hydrolysis. []
Q4: How is this compound utilized in the explosives industry?
A: this compound can be used to synthesize 1,1-diamino-2,2-dinitroethene (FOX-7), a high explosive. The synthesis involves nitration of this compound followed by hydrolysis of the intermediate 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. []
Q5: Are there alternative methods for the synthesis of this compound?
A: While the condensation of acetamidinium chloride and diethyl malonate is a common method, alternative syntheses may exist. For example, [1-14C]acetamidine can be condensed with diethyl [1,3-14C2]malonate to yield a triple [14C]-labeled this compound ([2,4,6-14C3]-4,6-dihydroxy-2-methylpyrimidine). []
Q6: What are the optimal conditions for synthesizing 4,6-dichloro-2-methylpyrimidine from this compound?
A: Research suggests that chlorination of this compound with phosphorus oxychloride in the presence of N,N-diethyl-Benzenamine is an effective method. The optimal conditions involve a molar ratio of N,N-diethyl-Benzenamine to this compound of 2:1, a reaction temperature of 105 °C, and a reaction time of 4 hours. Under these conditions, a yield of 69.55% for 4,6-dichloro-2-methylpyrimidine has been achieved. []
Q7: How does the structure of this compound influence its reactivity?
A: The presence of two hydroxyl groups and a methyl group on the pyrimidine ring significantly influences the reactivity of this compound. These groups can participate in various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions with oxidizing and reducing agents. [, , ]
Q8: Has the electrochemical behavior of this compound been studied?
A: Yes, electrochemical studies have been conducted on this compound, specifically focusing on its interaction with catechols. [] These studies provide valuable insights into the redox properties of the compound and its potential interactions with other molecules.
Q9: Have there been studies on the reaction of this compound with electrons and hydrogen atoms?
A: Yes, pulse radiolysis studies have investigated the reactions of hydrated electrons (e_(aq)^−) and hydrogen atoms (H·) with this compound and related compounds. [] These studies shed light on the transient species formed and the reaction mechanisms involved.
Q10: What analytical techniques are commonly used to characterize and quantify this compound?
A: Various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to characterize this compound. Additionally, High-performance liquid chromatography coupled with electrospray mass spectrometry (HPLC-ES-MS) has been used to analyze the products resulting from the reaction of this compound with hydrated electrons. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



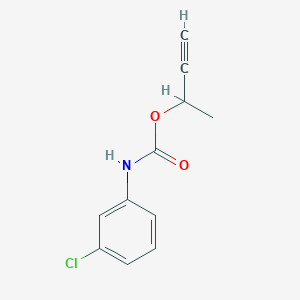


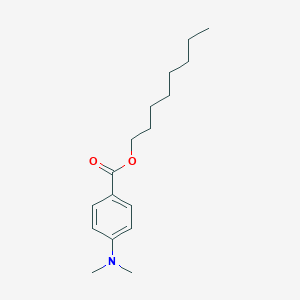
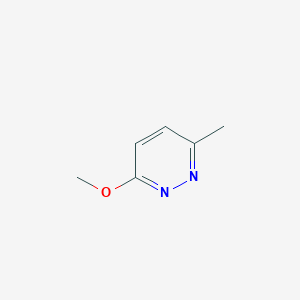




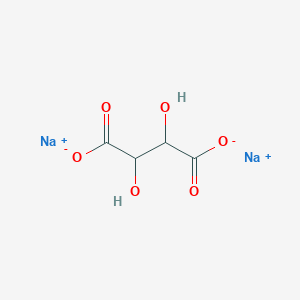

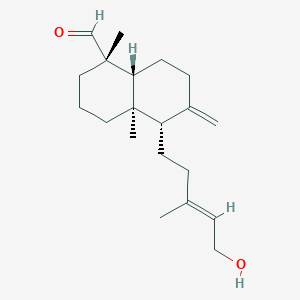
![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)
